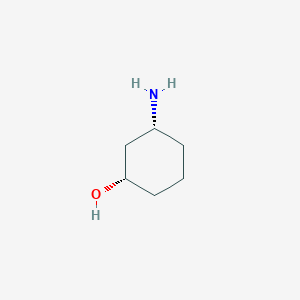

(1S,3R)-3-aminocyclohexanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(1S,3R)-3-aminocyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c7-5-2-1-3-6(8)4-5/h5-6,8H,1-4,7H2/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQIPYGXPZUDDP-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](C[C@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901310190 | |

| Record name | (1S,3R)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1110772-04-7 | |

| Record name | (1S,3R)-3-Aminocyclohexanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1110772-04-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Aminocyclohexanol, (1S,3R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1110772047 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1S,3R)-3-Aminocyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901310190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-AMINOCYCLOHEXANOL, (1S,3R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP9UQV9BK6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(1S,3R)-3-Aminocyclohexanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the known physical properties of (1S,3R)-3-aminocyclohexanol, a chiral cycloalkane amino alcohol of interest in pharmaceutical research and development. Due to the limited availability of experimentally determined data in peer-reviewed literature, this guide presents a combination of predicted and qualitative physical properties. Furthermore, it outlines detailed, generalized experimental protocols for the determination of these properties and a representative synthetic workflow.

Core Physical Properties

The physical characteristics of this compound are crucial for its application in synthesis, formulation, and biological studies. The following table summarizes the available data. It is important to note that most quantitative values are predicted and should be confirmed experimentally.

| Property | Value | Data Type | Source |

| Molecular Formula | C₆H₁₃NO | - | - |

| Molecular Weight | 115.17 g/mol | - | - |

| CAS Number | 1110772-04-7 | - | - |

| Appearance | Solid | Qualitative | Commercial supplier data |

| Melting Point | Not available | - | - |

| Boiling Point | 201.1 ± 33.0 °C | Predicted | ChemicalBook[1] |

| Density | 1.037 ± 0.06 g/cm³ | Predicted | ChemicalBook[1] |

| Solubility | Slightly soluble in Methanol and Water | Qualitative | ChemicalBook |

| pKa | 15.09 ± 0.40 | Predicted | ChemicalBook |

| Optical Rotation | Not available | - | - |

Experimental Protocols

The following sections provide detailed methodologies for the experimental determination of the key physical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Determination of Melting Point

Objective: To determine the melting point range of solid this compound.

Methodology:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The sample is heated at a rate of 10-20 °C/minute for a preliminary approximate determination.

-

The apparatus is allowed to cool.

-

For an accurate measurement, a fresh sample is heated at a slower rate (1-2 °C/minute) starting from a temperature approximately 20 °C below the approximate melting point.

-

The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting point range.

-

Determination of Solubility

Objective: To quantitatively determine the solubility of this compound in a given solvent (e.g., water, methanol).

Methodology:

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The saturated solution is filtered through a syringe filter (e.g., 0.45 µm) to remove any undissolved solid.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), against a calibrated standard curve.

-

Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in g/L or mol/L).

Determination of pKa

Objective: To determine the acid dissociation constant (pKa) of the amino and hydroxyl groups in this compound.

Methodology:

-

Sample Preparation: A solution of this compound of known concentration is prepared in deionized water.

-

Titration:

-

The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer.

-

The initial pH of the solution is recorded.

-

A standardized solution of a strong acid (e.g., 0.1 M HCl) is added in small, precise increments from a burette.

-

The pH is recorded after each addition, allowing the solution to stabilize.

-

The titration is continued past the equivalence point.

-

The process is repeated by titrating a fresh sample with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Data Analysis:

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa values are determined from the half-equivalence points on the titration curve. For the amino group, this will be in the acidic titration, and for the hydroxyl group (if titratable), it will be in the basic titration.

-

Determination of Specific Rotation

Objective: To measure the specific rotation of this compound, which is a characteristic property of a chiral compound.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by accurately weighing the compound and dissolving it in a known volume of a suitable solvent (e.g., methanol or water) in a volumetric flask. The concentration (c) is calculated in g/mL.

-

Apparatus: A polarimeter is used for the measurement. The light source is typically a sodium D-line (589 nm).

-

Procedure:

-

The polarimeter is calibrated with the pure solvent.

-

The sample solution is placed in a polarimeter cell of a known path length (l) in decimeters (dm).

-

The observed optical rotation (α) of the solution is measured at a specific temperature (T).

-

-

Calculation: The specific rotation [α] is calculated using the following formula: [α]TD = α / (l × c)

Synthetic Workflow

The synthesis of 3-aminocyclohexanols can be achieved through various routes. A common approach involves the reduction of β-enaminoketones. The following diagram illustrates a generalized workflow for the synthesis of cis- and trans-3-aminocyclohexanols.[2]

References

An In-depth Technical Guide to (1S,3R)-3-Aminocyclohexanol (CAS: 1110772-04-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-Aminocyclohexanol is a chiral bifunctional molecule that has garnered significant attention in medicinal chemistry and drug development. Its rigid cyclohexane scaffold, coupled with the specific stereochemical arrangement of its amino and hydroxyl functional groups, makes it a valuable chiral building block for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic data, and applications of this compound, with a particular focus on its role as a key intermediate in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists for the management of pain.

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective application in chemical synthesis and drug design.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1110772-04-7 | |

| Molecular Formula | C₆H₁₃NO | |

| Molecular Weight | 115.17 g/mol | |

| IUPAC Name | (1S,3R)-3-aminocyclohexan-1-ol | |

| Appearance | Solid (predicted) | |

| Density | 1.037 ± 0.06 g/cm³ (predicted) | |

| pKa | 15.09 ± 0.40 (predicted) | |

| Solubility | Slightly soluble in methanol and water | |

| Storage | Keep in dark place, Inert atmosphere, Room temperature |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While a complete set of publicly available, experimentally determined spectra for this specific stereoisomer is limited, data for the closely related cis- and trans-3-aminocyclohexanols, along with general spectroscopic principles for amines and alcohols, provide a strong basis for its characterization.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show characteristic signals for the protons on the cyclohexane ring. The chemical shifts and coupling constants of the protons attached to the carbons bearing the amino and hydroxyl groups (C1 and C3) are particularly informative for confirming the cis relative stereochemistry. In the chair conformation, one substituent will be in an axial position and the other in an equatorial position. The proton at C1 (CH-OH) and C3 (CH-NH₂) will have distinct chemical shifts and coupling patterns. For cis-4-aminocyclohexanol in D₂O, the H-1 proton (equatorial) resonates at a lower field (~3.96 ppm) compared to the axial H-1 proton in the trans isomer (~3.58 ppm). A similar trend is expected for the 3-substituted analogue.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the six carbons of the cyclohexane ring. The carbons attached to the electron-withdrawing hydroxyl and amino groups (C1 and C3) will be deshielded and appear at a lower field compared to the other ring carbons. The specific chemical shifts will be indicative of the cis stereochemistry. For comparison, the ¹³C NMR spectrum of the trans-isomer of 3-aminocyclohexanol has been reported.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H and N-H stretching vibrations in the region of 3200-3600 cm⁻¹. The O-H stretch is typically a broad band, while the N-H stretch of the primary amine will appear as a sharper, less intense signal within this region. C-H stretching vibrations of the cyclohexane ring will be observed around 2850-3000 cm⁻¹, and C-N and C-O stretching bands will be present in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 115). Fragmentation patterns will likely involve the loss of water (M⁺ - 18) and the amino group (M⁺ - 16 or 17), as well as characteristic cleavage of the cyclohexane ring.

Synthesis and Experimental Protocols

The synthesis of enantiomerically pure this compound is a key challenge. While several methods exist for the synthesis of 3-aminocyclohexanol as a mixture of stereoisomers, achieving the specific (1S,3R) configuration typically requires either an enantioselective synthetic route or the resolution of a racemic mixture.

General Synthesis of cis- and trans-3-Aminocyclohexanols

A common approach to synthesize a mixture of cis- and trans-3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.

Experimental Protocol: Reduction of a β-Enaminoketone

-

Preparation of the β-Enaminoketone: A solution of a 1,3-cyclohexanedione derivative (e.g., 4,4-dimethyl-1,3-cyclohexanedione) and an appropriate amine (e.g., benzylamine) in toluene is refluxed with a Dean-Stark trap to azeotropically remove the water formed during the reaction. After completion, the solvent is removed under reduced pressure, and the resulting β-enaminoketone is purified by recrystallization.

-

Reduction to the Aminocyclohexanol: The purified β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol. Sodium metal is added portion-wise at room temperature. The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched, and the product, a diastereomeric mixture of 3-aminocyclohexanols, is extracted and purified.

This method typically yields a mixture of cis and trans isomers, with the cis isomer often being the major product.

Chiral Resolution of (±)-cis-3-Aminocyclohexanol

Due to the difficulty in achieving high enantioselectivity in the direct synthesis, chiral resolution of the racemic mixture is a common and effective strategy to obtain the desired (1S,3R)-enantiomer. This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or via enzyme-catalyzed kinetic resolution.

Experimental Protocol: Chiral Resolution via Diastereomeric Salt Formation

-

Protection of the Amino Group: The racemic cis-3-aminocyclohexanol is first protected, for example, as the N-benzyloxycarbonyl (Cbz) derivative.

-

Salt Formation: The protected aminocyclohexanol is reacted with an enantiomerically pure chiral acid (e.g., (R)-(-)-mandelic acid) in a suitable solvent to form diastereomeric salts.

-

Separation of Diastereomers: Due to their different physical properties, the diastereomeric salts can be separated by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first.

-

Deprotection: The separated diastereomeric salt is then treated with a base to liberate the enantiomerically pure protected aminocyclohexanol. Subsequent removal of the protecting group yields the desired enantiomer of 3-aminocyclohexanol.

Applications in Drug Development

The primary application of this compound in drug development is as a chiral building block for the synthesis of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists.

Role in the Synthesis of TRPV1 Antagonists

TRPV1 is a non-selective cation channel that is activated by various noxious stimuli, including heat, acid, and capsaicin (the active component of chili peppers). It is a key player in the signaling pathways of pain and inflammation. Antagonists of the TRPV1 receptor are therefore of great interest as potential novel analgesics.

This compound provides a rigid scaffold that allows for the precise positioning of pharmacophoric groups necessary for potent and selective binding to the TRPV1 receptor. The amino and hydroxyl groups serve as convenient handles for further chemical modifications and the introduction of various substituents to optimize the pharmacological profile of the resulting compounds.

Representative Synthetic Application

While specific, detailed industrial synthesis protocols are often proprietary, a representative synthesis of a TRPV1 antagonist utilizing a 3-aminocyclohexanol core can be constructed based on the available literature. For instance, the synthesis of potent TRPV1 antagonists often involves the formation of an amide or a related linkage with the amino group of the cyclohexanol ring.

Representative Reaction Scheme:

This reaction typically involves the coupling of this compound with a suitable carboxylic acid derivative that contains the other necessary pharmacophoric elements for TRPV1 antagonism.

Biological Activity and Signaling Pathways

The biological significance of this compound is intrinsically linked to the function of the target molecules it is used to synthesize, primarily TRPV1 antagonists.

Mechanism of Action of TRPV1 Antagonists

TRPV1 antagonists act by competitively binding to the TRPV1 receptor, thereby preventing its activation by endogenous and exogenous agonists. This blockade of the TRPV1 channel inhibits the influx of cations (primarily Ca²⁺ and Na⁺) into sensory neurons, which in turn prevents the depolarization of the neuronal membrane and the subsequent transmission of pain signals to the central nervous system.

The TRPV1 Signaling Pathway

The activation of the TRPV1 receptor initiates a cascade of intracellular events that contribute to the sensation of pain and the release of pro-inflammatory neuropeptides.

Conclusion

This compound is a valuable and versatile chiral building block in modern drug discovery. Its well-defined stereochemistry and bifunctional nature make it an ideal starting material for the synthesis of complex and potent pharmaceutical agents, most notably TRPV1 antagonists. The continued development of efficient and enantioselective synthetic routes to this key intermediate will undoubtedly facilitate the discovery of novel therapeutics for the treatment of pain and other TRPV1-mediated disorders. This technical guide serves as a comprehensive resource for researchers and scientists working with or considering the use of this compound in their research and development programs.

stereochemistry of 3-aminocyclohexanol isomers

An In-depth Technical Guide on the Stereochemistry of 3-Aminocyclohexanol Isomers

Introduction

3-Aminocyclohexanol is a chiral molecule of significant interest in medicinal chemistry and drug development. As a substituted cyclohexane, its rigid ring structure and the spatial arrangement of its amino and hydroxyl functional groups are critical determinants of its chemical and biological properties. The molecule contains two stereocenters at positions C1 and C3, giving rise to four possible stereoisomers. These consist of two pairs of enantiomers: the cis diastereomers, where the amino and hydroxyl groups are on the same face of the ring, and the trans diastereomers, where they are on opposite faces.

The specific three-dimensional orientation of these functional groups is crucial, as it governs the molecule's interactions with chiral biological targets like enzymes and receptors. Consequently, one stereoisomer may exhibit the desired pharmacological activity while others might be inactive or produce adverse effects. This guide provides a comprehensive technical overview of the stereochemistry, synthesis, conformational analysis, separation, and characterization of 3-aminocyclohexanol isomers for researchers, scientists, and drug development professionals.

Stereochemical Relationships

The four stereoisomers of 3-aminocyclohexanol are (1R,3R), (1S,3S), (1R,3S), and (1S,3R). The relationship between these isomers can be visualized as two pairs of enantiomers (non-superimposable mirror images) and their diastereomeric relationship to the other pair.

Synthesis and Diastereoselectivity

A common synthetic route to 3-aminocyclohexanols involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[1][2] This method provides access to both cis and trans isomers, with the diastereomeric ratio being influenced by the reaction conditions and the structure of the starting materials.

For example, the reduction of a β-enaminoketone derived from (S)-α-methylbenzylamine with sodium in a THF/isopropyl alcohol mixture yields a diastereomeric mixture of the corresponding 3-aminocyclohexanols.[1][2]

Quantitative Data from Synthesis

| Starting Material | Reducing Agent | Product | Diastereomeric Ratio (cis:trans) | Yield | Reference |

| 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohex-2-en-1-one | Na in THF/i-PrOH | 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohexan-1-ol | 89:11 | 75% | [1][2] |

Experimental Protocol: Reduction of a β-Enaminoketone[1][2]

-

Preparation of Starting Material: The β-enaminoketone is first synthesized by the condensation reaction of a 1,3-cyclohexanedione (e.g., 4,4-dimethyl-1,3-cyclohexanedione) with an amine (e.g., (S)-α-methylbenzylamine) in toluene at reflux.[1][2]

-

Reduction Reaction: The synthesized β-enaminoketone is dissolved in a mixture of THF and isopropyl alcohol at room temperature.

-

Addition of Sodium: Sodium metal is added portion-wise to the solution.

-

Reaction Monitoring: The reaction proceeds at room temperature for approximately 2.5 hours.[2]

-

Workup: The reaction mixture is percolated and analyzed.

-

Purification: The resulting diastereomeric mixture of cis and trans amino alcohols can be separated by column chromatography on silica gel.[1][2]

Conformational Analysis

The thermodynamic stability and reactivity of 3-aminocyclohexanol isomers are dictated by their preferred chair conformations.

-

cis-Isomers: The cis isomer can adopt a chair conformation where both the hydroxyl and amino groups occupy equatorial positions (diequatorial).[1][3] This arrangement is generally the most stable as it minimizes steric hindrance, particularly unfavorable 1,3-diaxial interactions.[4]

-

trans-Isomers: In the trans isomer, for the molecule to exist in a chair conformation, one substituent must be axial while the other is equatorial (axial-equatorial or equatorial-axial). These two conformations are in equilibrium through ring flipping. The conformation where the bulkier substituent occupies the equatorial position is generally favored. Interestingly, detailed NOESY experiments on a derivative of trans-3-aminocyclohexanol suggest that it may adopt a boat conformation to relieve steric hindrance, a deviation from the typical chair preference.[1]

Separation of Stereoisomers

The separation of the four stereoisomers is a critical step for their use in stereospecific applications. This is typically a two-stage process: separation of the diastereomers followed by the resolution of the enantiomeric pairs.

Experimental Workflow

Experimental Protocol: Chiral Resolution of (±)-cis-3-Aminocyclohexanol[5]

This protocol describes the resolution of N-protected cis-3-aminocyclohexanol via diastereomeric salt formation.

-

Protection: The racemic cis-3-aminocyclohexanol is first protected, for example, as a benzyl carbamate derivative ((±)-15 ).

-

Salt Formation: The protected amine ((±)-15 , 1 equivalent) is dissolved in a suitable solvent mixture (e.g., ethyl acetate/heptane). A chiral resolving agent, such as L-dibenzoyl tartaric acid (L-DBTA, 0.5 equivalents), is added.

-

Crystallization: The mixture is heated to achieve dissolution and then allowed to cool slowly to room temperature. The diastereomeric salt of one enantiomer preferentially crystallizes.

-

Isolation: The solid is collected by filtration, washed, and dried. This solid contains the enriched diastereomeric salt (e.g., (1S,3R)-15 ·L-DBTA).

-

Liberation of Enantiomer: The purified salt is treated with a base (e.g., aqueous NaOH) to break the salt and liberate the free, enantiomerically enriched protected amine.

-

Extraction: The free amine is extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.

-

Analysis: The enantiomeric excess (ee) of the product is determined using chiral HPLC.[5]

Physicochemical and Spectroscopic Data

The characterization of each stereoisomer relies on distinct physicochemical and spectroscopic properties. The following tables summarize key quantitative data from the literature.

Table 1: Physicochemical Properties of N-Protected cis-3-Aminocyclohexanol Enantiomers[5]

| Compound | Form | Melting Point (°C) | Optical Rotation [α]²⁰₅₈₉ | Enantiomeric Excess (ee) | Reference |

| (1S,3R)-Isomer | Benzyl Carbamate | 98.7 - 99.1 | -18.6 (c 1, MeOH) | 97.3% | [5] |

| (1R,3S)-Isomer | Benzyl Carbamate | 99.9 - 100.5 | +19.1 (c 1, MeOH) | 98.6% | [5] |

| (1R,3S)-Isomer | Acetate Ester | 117.6 - 117.7 | +8.3 (c 1, MeOH) | 96.7% | [5] |

Table 2: Selected ¹H-NMR Data for cis and trans Isomers (Derivatized)[1]

Spectra recorded at 400 MHz in CDCl₃ for 5,5-dimethyl-3-(((S)-1-phenylethyl)amino)cyclohexan-1-ol.

| Proton | cis-Isomer δ (ppm), J (Hz) | trans-Isomer δ (ppm), J (Hz) | Conformation/Assignment | Reference |

| H₁ | 3.65 (tt, J = 11.2, 4.8) | 3.64 (tt, J = 10.8, 4.4) | Axial proton | [1] |

| H₃ | 2.53 (tt, J = 11.6, 4.0) | 2.59 (tt, J = 11.6, 4.1) | Axial proton | [1] |

| H₂ₐ | 2.13 (m, J = 11.6) | 2.35 (dddd, J = 11.6, 5.6, 4.2) | Equatorial proton | [1] |

| H₂ₑ | 1.70 (ddt, J = 12.8, 3.6, 2.0) | 1.50 (m) | Axial proton | [1] |

Note: The coupling constants for H₁ and H₃ in the cis-isomer (large axial-axial and smaller axial-equatorial couplings) confirm the axial disposition of these protons, which implies that the OH and NHR groups are in equatorial positions.[1]

Conclusion

The stereochemistry of 3-aminocyclohexanol is a critical aspect that dictates its utility in asymmetric synthesis and drug design. The four distinct stereoisomers arise from two chiral centers, leading to cis and trans diastereomers, each existing as a pair of enantiomers. Synthetic methods, such as the reduction of β-enaminoketones, can be tailored to favor certain diastereomers. However, achieving stereochemical purity requires robust separation techniques, including chromatography for diastereomers and chiral resolution for enantiomers. A thorough understanding of the conformational preferences, primarily the stable diequatorial arrangement of the cis isomer, combined with detailed spectroscopic and physicochemical characterization, is paramount for the successful application of these valuable chiral building blocks in research and development.

References

literature review on chiral aminocyclohexanols

An In-depth Technical Guide on the Synthesis and Application of Chiral Aminocyclohexanols for Researchers, Scientists, and Drug Development Professionals.

Chiral aminocyclohexanols are pivotal structural motifs in a myriad of biologically active molecules and serve as versatile building blocks in the pharmaceutical industry.[1][2] Their inherent chirality is often crucial for the efficacy and selectivity of drug candidates, making their stereoselective synthesis a significant area of research.[3][4][5] This technical guide provides a comprehensive review of synthetic methodologies for chiral aminocyclohexanols, their applications in drug discovery, and detailed experimental protocols for key transformations.

Core Synthetic Strategies

The synthesis of chiral aminocyclohexanols can be broadly categorized into chemical and enzymatic methods. Chemical syntheses often rely on the reduction of prochiral precursors, while enzymatic methods offer high stereoselectivity under mild conditions.

Chemical Synthesis: Reduction of β-Enaminoketones

A prevalent method for the synthesis of 3-aminocyclohexanols involves the preparation and subsequent reduction of β-enaminoketones derived from 1,3-cyclohexanediones.[6][7] This two-step process allows for the introduction of a chiral auxiliary, guiding the stereochemical outcome of the reduction.

The synthesis commences with the condensation of a 1,3-cyclohexanedione with a chiral amine, such as (S)-α-methylbenzylamine, to yield a β-enaminoketone.[6][8] Subsequent reduction of the enaminoketone, typically with sodium in a mixture of THF and isopropyl alcohol, affords the corresponding aminocyclohexanol as a mixture of diastereomers.[6][8]

Table 1: Synthesis of 3-Aminocyclohexanols via β-Enaminoketone Reduction

| Step | Reactants | Product | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |

| 1 | 4,4-dimethyl-1,3-cyclohexanedione, Benzylamine | β-enaminoketone 1 | 85 | N/A | [6][8] |

| 1 | 4,4-dimethyl-1,3-cyclohexanedione, (S)-α-methylbenzylamine | β-enaminoketone 2 | 87 | N/A | [6][8] |

| 2 | β-enaminoketone 1 | Amino alcohol 3 | 77 | Not determined | [6][8] |

| 2 | β-enaminoketone 2 | Amino alcohol 4 | 75 | 89:11 | [6][8] |

| Separation | Diastereomeric mixture of 4 | cis-4 and trans-4 | 69 (cis), 6 (trans) | N/A | [6][7] |

Experimental Protocol: Synthesis of 3-Aminocyclohexanols via β-Enaminoketone Reduction [6][7]

Step 1: Preparation of β-Enaminoketones

-

A solution of 4,4-dimethyl-1,3-cyclohexanedione (10 mmol) and the desired amine (e.g., benzylamine or (S)-α-methylbenzylamine) (10 mmol) in toluene (50 mL) is refluxed.

-

The reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The resulting solid is purified by crystallization (e.g., from CH₂Cl₂/hexane) to yield the pure β-enaminoketone.

Step 2: Reduction of β-Enaminoketones

-

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

-

The solution is cooled to 0 °C and treated with an excess of small pieces of metallic sodium (0.27 g, 12.0 g-atoms).

-

The mixture is stirred from 0 °C to room temperature until the reaction is complete (monitored by TLC).

-

After removing any unreacted sodium, the reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude aminocyclohexanol.

-

The diastereomers can be separated by column chromatography.

Caption: Synthesis of 3-aminocyclohexanols via reduction of β-enaminoketones.

Enzymatic Synthesis of 4-Aminocyclohexanols

Biocatalytic methods provide an efficient and highly stereoselective route to chiral aminocyclohexanols. A one-pot, two-step enzymatic cascade has been developed for the synthesis of both cis- and trans-4-aminocyclohexanol from 1,4-cyclohexanedione.[9][10][11] This system utilizes a ketoreductase (KRED) for the initial reduction and an amine transaminase (ATA) for the subsequent amination.[11] The stereochemical outcome is controlled by the selection of the amine transaminase.[11]

Table 2: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol

| Substrate | Enzymes | Product | Titer (mM) | Diastereomeric Ratio (cis:trans) | Reference |

| 1,4-Cyclohexanedione | LK-KRED, ATA-200 | 4-Aminocyclohexanol | 40 | 99:1 | [10] |

Experimental Protocol: One-Pot Enzymatic Synthesis of 4-Aminocyclohexanol [9]

-

Prepare a 30 mL solution containing 100 mM potassium phosphate buffer (pH 7.5).

-

Add 1,4-cyclohexanedione to a final concentration of 50 mM.

-

Add the following reagents to their final concentrations: 1 mM NADP⁺, 500 mM isopropylamine, 1 mM PLP, 1 mM MgCl₂, and 2% (v/v) DMSO.

-

Initiate the reaction by adding freshly isolated ketoreductase (e.g., LK-KRED) cell lysate (0.2 mg/mL) and an amine transaminase (e.g., ATA-200) (2 mg/mL).

-

Stir the reaction mixture at 250 rpm at 30°C.

-

Monitor the reaction progress by GC or HPLC.

-

Upon completion, isolate and purify the product using standard techniques such as column chromatography.

Caption: One-pot enzymatic cascade for the synthesis of 4-aminocyclohexanol.

Continuous Flow Synthesis

Continuous flow technology offers advantages in terms of safety, scalability, and process control. A continuous flow process for the hydrogenation of N-protected 2-oxa-3-azabicyclo[2.2.2]oct-5-ene cycloadducts to the corresponding cis-4-aminocyclohexanols has been reported.[12] This method demonstrates high selectivity (>99%) towards the desired cis-product using a Raney nickel catalyst cartridge.[12]

Applications in Drug Development

Chiral aminocyclohexanols are valuable intermediates in the synthesis of a wide range of biologically active molecules.[9] Their rigid cyclic scaffold and the presence of amino and hydroxyl groups allow for the introduction of diverse pharmacophoric features.

Synthesis of Ambroxol

trans-4-Aminocyclohexanol is a key intermediate in the synthesis of the mucolytic agent Ambroxol.[9] The synthesis involves the condensation of trans-4-aminocyclohexanol with 2-amino-3,5-dibromobenzaldehyde, followed by reduction of the resulting imine.[9]

Caption: Synthesis of Ambroxol from trans-4-aminocyclohexanol.

Building Blocks for Kinase Inhibitors and GPCR Modulators

The unique stereochemical and bifunctional nature of cis- and trans-4-aminocyclohexanol makes them valuable starting materials for the synthesis of complex molecules targeting kinases and G-protein coupled receptors (GPCRs).[9] The defined spatial orientation of the amino and hydroxyl groups allows for precise interactions with the binding sites of these important drug targets.

Conclusion

Chiral aminocyclohexanols are indispensable building blocks in modern medicinal chemistry. The development of efficient and stereoselective synthetic routes, including both chemical and enzymatic methods, has expanded their accessibility. The methodologies and data presented in this guide offer a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics. The continued innovation in asymmetric synthesis will undoubtedly lead to new applications of chiral aminocyclohexanols in the creation of next-generation medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. jocpr.com [jocpr.com]

- 4. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The significance of chirality in contemporary drug discovery-a mini review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. d-nb.info [d-nb.info]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure and Conformation of (1S,3R)-3-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical analysis of the molecular structure and conformational landscape of (1S,3R)-3-aminocyclohexanol. While specific experimental studies on this precise enantiomer are not extensively published, this guide synthesizes fundamental principles of stereochemistry, conformational analysis of cyclohexane derivatives, and data from closely related analogs to present a comprehensive overview. The conformational preferences of this molecule are critical for understanding its potential role as a chiral building block in medicinal chemistry and drug development.

Molecular Structure and Stereochemistry

This compound is a chiral disubstituted cyclohexane. The designation (1S,3R) defines the absolute configuration at the two stereocenters:

-

C1: The carbon atom bonded to the hydroxyl (-OH) group has an S configuration.

-

C3: The carbon atom bonded to the amino (-NH₂) group has an R configuration.

This specific combination of stereocenters establishes a trans relationship between the hydroxyl and amino substituents. In a planar representation, one group would be depicted as projecting out of the plane (wedge) while the other projects into the plane (dash). This trans arrangement is fundamental to its three-dimensional shape and conformational behavior.

Conformational Analysis

The non-planar, saturated cyclohexane ring predominantly exists in low-energy chair conformations. For a disubstituted cyclohexane like this compound, a dynamic equilibrium exists between two distinct chair conformations, which interconvert via a higher-energy boat or twist-boat intermediate. The thermodynamic stability of each chair conformer is dictated by the steric strain arising from the positions of the substituents.

Chair-Chair Interconversion

The two primary conformations are:

-

Diequatorial (e,e) Conformer: Both the hydroxyl and amino groups occupy equatorial positions on the cyclohexane ring.

-

Diaxial (a,a) Conformer: Both substituents occupy axial positions.

The equilibrium between these two conformers is heavily influenced by steric hindrance, specifically 1,3-diaxial interactions. In the axial position, a substituent encounters steric repulsion from the two other axial hydrogens on the same face of the ring. Equatorial positions, which point away from the ring's core, are significantly less sterically hindered.

Figure 1: Chair-chair interconversion of this compound.

For virtually all trans-1,3-disubstituted cyclohexanes, the diequatorial (e,e) conformation is overwhelmingly more stable than the diaxial (a,a) conformation.

Intramolecular Hydrogen Bonding

A secondary, but important, factor in the conformational preference of aminoalcohols is the potential for intramolecular hydrogen bonding (IMHB).[1][2] In this compound, this could occur as either an O-H···N or an N-H···O interaction. In the favored diequatorial conformer, the spatial proximity and orientation of the equatorial -OH and -NH₂ groups are conducive to forming a stabilizing six-membered ring-like hydrogen bond. This interaction would further increase the stability of the diequatorial conformer relative to the diaxial form, where such an interaction is sterically improbable.

Quantitative Conformational Energy

The energetic preference for the equatorial position can be quantified using "A-values," which represent the Gibbs free energy difference (ΔG°) when a substituent moves from an equatorial to an axial position.[3][4]

The total steric strain in the diaxial conformer can be estimated by summing the A-values of the individual substituents.

| Substituent | A-Value (kcal/mol) | Solvent Dependence Noted |

| Hydroxyl (-OH) | 0.6 - 0.9 | Yes, value increases in H-bonding solvents.[3] |

| Amino (-NH₂) | 1.2 - 1.8 | Yes, value increases in H-bonding solvents. |

| Ammonium (-NH₃⁺) | ~1.9 | In acidic conditions. |

Table 1: Conformational A-Values for relevant substituents.

Using these values, the energy cost of the diaxial conformer is the sum of the A-values for the -OH and -NH₂ groups.

ΔG° (diaxial) ≈ A-value(-OH) + A-value(-NH₂) ≈ (0.6 to 0.9) + (1.2 to 1.8) ≈ 1.8 to 2.7 kcal/mol

This significant energy difference indicates that the conformational equilibrium lies heavily in favor of the diequatorial form. At room temperature, it can be predicted that >95% of the molecules will exist in the diequatorial conformation.

Predicted Spectroscopic Signatures

The conformation of cyclohexane derivatives is most definitively determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly by analyzing the proton-proton (¹H-¹H) coupling constants (J-values). The magnitude of the vicinal coupling constant (³JHH) is dependent on the dihedral angle between the protons, as described by the Karplus relationship.

| Conformer | Proton at C1 / C3 | Expected Multiplicity | Key Coupling Constants (³JHH) |

| Diequatorial (e,e) | Axial (Hₐ) | Triplet of Triplets (tt) | Large axial-axial couplings (Jₐₐ): 10 - 13 HzSmall axial-equatorial couplings (Jₐₑ): 2 - 5 Hz |

| Diaxial (a,a) | Equatorial (Hₑ) | Broad Multiplet (m) | Small equatorial-axial couplings (Jₑₐ): 2 - 5 HzSmall equatorial-equatorial couplings (Jₑₑ): 2 - 5 Hz |

Table 2: Predicted ¹H NMR signatures for the methine protons (H-C-O and H-C-N).

The observation of large coupling constants (10-13 Hz) for the protons at C1 and C3 would be definitive experimental evidence for the diequatorial conformation, as these protons would be in axial positions.

Experimental & Computational Workflow

Determining the precise conformational landscape of a molecule like this compound involves a synergistic approach combining experimental spectroscopy and computational modeling.

Figure 2: Integrated workflow for conformational analysis.

Representative Experimental Protocol: ¹H NMR Spectroscopy

This protocol is a standard procedure for the analysis of cyclohexane derivatives.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a vial.

-

Transfer the solution into a clean, dry 5 mm NMR tube.

-

-

Instrumental Parameters:

-

Spectrometer: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal resolution.

-

Temperature: Maintain a constant probe temperature, typically 298 K (25 °C).

-

Experiments: Acquire a standard one-dimensional ¹H NMR spectrum. For unambiguous assignment, two-dimensional experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are recommended. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide additional information on spatial proximities, confirming intramolecular hydrogen bonding.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

-

Identify the signals corresponding to the methine protons at C1 (H-C-O, typically δ 3.5-4.0 ppm) and C3 (H-C-N, typically δ 2.5-3.0 ppm).

-

Carefully measure the coupling constants (J-values) from the multiplicity of these signals. Compare the observed values to those predicted in Table 2 to assign the dominant conformation.

-

Representative Protocol: Computational Modeling

-

Initial Conformer Search: Perform a conformational search using a computationally inexpensive method like molecular mechanics (e.g., MMFF94 force field) to identify all potential low-energy chair and boat conformers.

-

Quantum Mechanical Optimization: Take the lowest energy conformers from the initial search and perform full geometry optimization using a higher level of theory, such as Density Functional Theory (DFT) with a basis set like B3LYP/6-31G(d).

-

Energy Calculation and Solvent Effects: Calculate the single-point energies of the optimized structures using a larger basis set (e.g., 6-311+G(d,p)) to obtain more accurate relative energies. Incorporate the effects of a solvent using a continuum model like the Polarizable Continuum Model (PCM) to better simulate solution-phase behavior.

-

Thermodynamic Analysis: Perform frequency calculations to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain Gibbs free energies (G) at the desired temperature (e.g., 298 K). The difference in Gibbs free energy (ΔG) between the diequatorial and diaxial conformers will determine their equilibrium population.

Conclusion

The structural and conformational analysis of this compound is governed by well-established principles of cyclohexane stereochemistry. All theoretical and analogous experimental data strongly indicate that the molecule exists almost exclusively in a diequatorial chair conformation . This preference is driven by the minimization of destabilizing 1,3-diaxial steric interactions and is likely further stabilized by an intramolecular hydrogen bond. The definitive confirmation of this structure relies on ¹H NMR spectroscopy, where the observation of large axial-axial coupling constants for the C1 and C3 protons would serve as the key experimental evidence. For professionals in drug development, recognizing this highly stable and predictable three-dimensional structure is crucial for designing molecules that utilize this compound as a rigid, chiral scaffold.

References

A Technical Guide to the Solubility of (1S,3R)-3-aminocyclohexanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-aminocyclohexanol is a chiral cycloaliphatic amino alcohol, a class of compounds of significant interest in the pharmaceutical industry due to their role as versatile building blocks in the synthesis of complex molecules. The stereochemistry of this compound, with a cis relationship between the amino and hydroxyl groups, influences its physical properties, including its solubility, which is a critical parameter in drug development. Solubility impacts various aspects of the pharmaceutical process, from reaction kinetics and purification to formulation and bioavailability.

This technical guide provides an in-depth overview of the solubility of this compound. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a framework for understanding and determining its solubility. It includes a summary of qualitative solubility information, a detailed experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.

Core Concepts in Solubility

The solubility of a solid in a liquid solvent is the maximum amount of the solid that can dissolve in a given amount of the solvent at a specific temperature to form a saturated solution. For a polar molecule like this compound, which contains both a hydroxyl (-OH) and an amino (-NH2) group, its solubility is governed by its ability to form hydrogen bonds with the solvent.

Factors influencing the solubility of this compound:

-

Polarity of the Solvent: Polar protic solvents (e.g., water, methanol, ethanol) are generally good solvents for this compound due to their ability to act as both hydrogen bond donors and acceptors. Polar aprotic solvents (e.g., DMSO, DMF) can also be effective. Nonpolar solvents (e.g., hexane, toluene) are expected to be poor solvents.

-

Temperature: The solubility of most solids increases with temperature. This relationship is crucial for crystallization processes used in purification.

-

pH: As an amino alcohol, the solubility of this compound is pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble salt. In basic solutions, the hydroxyl group can be deprotonated, also affecting solubility.

-

Crystalline Structure: The stability of the crystal lattice of the solid will affect the energy required to break it apart and dissolve the compound.

Solubility Profile of this compound

Quantitative Solubility Data

The following table presents a representative structure for reporting quantitative solubility data. The values provided are illustrative placeholders and should be determined experimentally.

| Solvent | Chemical Formula | Polarity Index | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Water | H₂O | 10.2 | 25 | Value | Value |

| Methanol | CH₃OH | 5.1 | 25 | Value | Value |

| Ethanol | C₂H₅OH | 4.3 | 25 | Value | Value |

| Isopropanol | C₃H₈O | 3.9 | 25 | Value | Value |

| Acetone | C₃H₆O | 5.1 | 25 | Value | Value |

| Acetonitrile | C₂H₃N | 5.8 | 25 | Value | Value |

| Dichloromethane | CH₂Cl₂ | 3.1 | 25 | Value | Value |

| Toluene | C₇H₈ | 2.4 | 25 | Value | Value |

| Hexane | C₆H₁₄ | 0.1 | 25 | Value | Value |

Note: The values in this table are for illustrative purposes only and must be determined through experimental measurement.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in various organic solvents using the isothermal shake-flask method, followed by quantitative analysis.

Materials and Equipment

-

This compound (high purity)

-

Organic Solvents (analytical grade)

-

Analytical Balance (± 0.1 mg)

-

Thermostatic Shaker Bath or Incubator

-

Vials with airtight caps

-

Syringe Filters (e.g., 0.22 µm PTFE)

-

Volumetric Flasks and Pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV, ELSD, or MS).

Experimental Workflow

The overall workflow for determining the solubility is depicted in the diagram below.

Step-by-Step Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that the solution reaches saturation.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium is reached. The presence of undissolved solid should be visible at the end of this period.

-

-

Sampling and Sample Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a pre-validated HPLC or GC method. The choice of method will depend on the volatility and chromophoric properties of the analyte and the solvent.

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standards.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the diluted samples from the calibration curve.

-

Calculate the original concentration in the saturated solution by applying the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Conclusion

The solubility of this compound in organic solvents is a fundamental property that dictates its utility in synthetic chemistry and pharmaceutical development. While specific quantitative data remains sparse in the public domain, this guide provides a comprehensive framework for its experimental determination. By following the detailed protocol outlined, researchers can generate reliable and accurate solubility data, which is essential for process optimization, purification, and the formulation of new chemical entities. The provided workflow and illustrative data table serve as valuable tools for organizing and presenting these critical findings.

The Synthesis of Aminocyclohexanols: A Journey from Classical Reductions to Modern Biocatalysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The aminocyclohexanol scaffold is a cornerstone in modern medicinal chemistry and materials science. Its rigid, yet conformationally flexible, cyclohexane ring, adorned with both amino and hydroxyl functionalities, provides a versatile platform for the synthesis of a wide array of pharmaceuticals, chiral ligands, and other high-value chemical entities. This technical guide delves into the discovery and historical evolution of aminocyclohexanol synthesis, presenting a comprehensive overview of classical and contemporary methodologies. It provides detailed experimental protocols for key reactions and summarizes quantitative data to facilitate comparison and application in research and development.

A Historical Perspective: The Dawn of Aminocyclohexanol Synthesis

The early exploration of aminocyclohexanol synthesis was largely driven by the need for precursors to new pharmaceuticals. One of the seminal works in this field was published in 1939 by Ferber and Brückner, who investigated the stereoisomers of hydroxy-amino-cyclohexanes. Their research laid the groundwork for future developments in this area.

The most prevalent early synthetic routes to 4-aminocyclohexanol centered on the catalytic hydrogenation of p-acetamidophenol (paracetamol). This method, while effective in producing the desired carbon skeleton, typically resulted in a mixture of cis and trans isomers, posing a significant purification challenge. The separation of these diastereomers was often achieved through tedious fractional crystallization of their N-acetyl derivatives.

Direct hydrogenation of p-aminophenol was also explored; however, this approach was often plagued by the lability of the hydroxyl group, leading to the formation of byproducts. These classical methods, while historically significant, suffered from limitations in stereocontrol and often required harsh reaction conditions.

Synthesis of 4-Aminocyclohexanol Isomers

Classical Approach: Catalytic Hydrogenation of p-Acetamidophenol

The hydrogenation of p-acetamidophenol remains a widely used industrial method for the production of 4-aminocyclohexanol. The choice of catalyst and reaction conditions can influence the ratio of cis to trans isomers.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of p-Acetamidophenol

| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | trans:cis Ratio | Yield (%) |

| Platinum Oxide | Water | Room Temp. | ~3 | ~4:1 | Not specified |

| Palladium on Carbon (Pd/C) | Water | 100 | 4.5 | ~4:1 | Not specified |

| Raney Nickel | Ethanol | 180 | 10 | ~4:1 | Not specified |

| Ruthenium-based | Not specified | Not specified | Not specified | Varies | Not specified |

| Rhodium-based | Not specified | Not specified | Not specified | Varies | Not specified |

Experimental Protocol: Catalytic Hydrogenation of p-Acetamidophenol with Palladium on Carbon

Materials:

-

p-Acetamidophenol (paracetamol)

-

5% Palladium on Carbon (Pd/C) catalyst

-

Ethanol

-

High-pressure autoclave equipped with a stirrer and temperature control

-

Hydrogen gas source

Procedure:

-

A solution of 25 g (0.165 mol) of p-acetamidophenol in 150 ml of ethanol is placed in a high-pressure autoclave.

-

Approximately 5 g of 5% palladium on carbon catalyst is added to the solution.

-

The autoclave is sealed and purged several times with nitrogen gas, followed by hydrogen gas.

-

The reaction mixture is heated to 100°C with constant stirring.

-

The autoclave is pressurized with hydrogen gas to approximately 4.5 bar.

-

The hydrogenation is allowed to proceed for approximately 4 hours, or until the uptake of hydrogen ceases.

-

The autoclave is cooled to room temperature and the excess hydrogen pressure is carefully vented.

-

The catalyst is removed by filtration through a bed of celite and washed with hot ethanol.

-

The combined filtrates, containing a mixture of trans- and cis-4-acetamidocyclohexanol, are concentrated under reduced pressure. The typical trans/cis ratio in the reaction solution is approximately 1:1, though it can be influenced by specific conditions.[1]

-

The resulting acetamidocyclohexanol isomers can then be separated by fractional crystallization from a suitable solvent, such as acetone.

-

The separated isomers are then hydrolyzed using acidic or basic conditions to yield the free aminocyclohexanols.

Logical Workflow for Classical Synthesis and Separation of 4-Aminocyclohexanol

Caption: Classical synthesis of 4-aminocyclohexanol isomers.

Modern Approach: Chemoenzymatic Synthesis

The demand for stereopure aminocyclohexanols has driven the development of highly selective enzymatic and chemoenzymatic methods. A prominent modern approach utilizes a two-step enzymatic cascade starting from 1,4-cyclohexanedione. This method offers excellent control over stereochemistry, allowing for the selective synthesis of either the cis or trans isomer by choosing the appropriate enzymes.[2]

The first step involves the regioselective mono-reduction of 1,4-cyclohexanedione to 4-hydroxycyclohexanone, catalyzed by a ketoreductase (KRED). The resulting hydroxyketone is then subjected to a stereoselective transamination using an amine transaminase (ATA) to yield the desired aminocyclohexanol isomer.[2]

Table 2: Key Enzymes and Their Selectivity in the Chemoenzymatic Synthesis of 4-Aminocyclohexanol

| Enzyme | Type | Substrate | Product | Diastereomeric Ratio (cis:trans) |

| Lactobacillus kefir KRED (LK-KRED) | KRED | 1,4-Cyclohexanedione | 4-Hydroxycyclohexanone | N/A |

| ATA-200 | ATA | 4-Hydroxycyclohexanone | cis-4-Aminocyclohexanol | >99:1 |

| ATA-113 | ATA | 4-Hydroxycyclohexanone | trans-4-Aminocyclohexanol | 3:7 |

| ATA-234 | ATA | 4-Hydroxycyclohexanone | trans-4-Aminocyclohexanol | 3:7 |

Experimental Protocol: One-Pot Chemoenzymatic Synthesis of cis-4-Aminocyclohexanol

Materials:

-

1,4-Cyclohexanedione

-

Ketoreductase from Lactobacillus kefir (LK-KRED)

-

Amine Transaminase (e.g., ATA-200)

-

Isopropylamine (amine donor)

-

NADP+ (cofactor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Potassium phosphate buffer (pH 7.5)

-

DMSO

Procedure:

-

In a reaction vessel, a solution is prepared containing 1.5 mmol of 1,4-cyclohexanedione (50 mM final concentration) in 30 mL of 100 mM potassium phosphate buffer (pH 7.5).

-

To this solution, add 1 mM NADP+, 0.76% (v/v) isopropanol, 1 mM MgCl₂, 500 mM isopropylamine, 1 mM PLP, and 2% (v/v) DMSO.

-

Freshly prepared cell lysates of LK-KRED (0.2 mg/mL) and ATA-200 (2 mg/mL) are added to the reaction mixture.

-

The reaction is stirred at 30°C for 48 hours.

-

The reaction is monitored for the conversion of the starting material and the formation of the product.

-

Upon completion, the reaction mixture is filtered to remove enzyme lysate.

-

The aqueous solution is then subjected to purification by silica gel column chromatography to isolate the pure cis-4-aminocyclohexanol.

Signaling Pathway for Chemoenzymatic Synthesis

Caption: Chemoenzymatic synthesis of 4-aminocyclohexanol isomers.

Synthesis of 2-Aminocyclohexanol Isomers

The synthesis of 2-aminocyclohexanols, particularly the trans isomer, is of significant interest due to their application as chiral auxiliaries and ligands in asymmetric synthesis. A common and efficient method for the preparation of racemic trans-2-aminocyclohexanol involves the aminolysis of cyclohexene oxide.

Aminolysis of Cyclohexene Oxide

The reaction of cyclohexene oxide with ammonia provides a direct route to trans-2-aminocyclohexanol. The reaction proceeds via a backside attack of the amine on the epoxide, resulting in the trans stereochemistry.

Experimental Protocol: Synthesis of Racemic trans-2-Aminocyclohexanol

Materials:

-

Cyclohexene oxide

-

Aqueous ammonia (28%)

-

Autoclave

Procedure:

-

In a 1 L autoclave equipped with a stirrer, 98.1 g (1 mol) of cyclohexene oxide and 608.2 g (10 mol) of a 28% aqueous ammonia solution are combined.[3][4]

-

The autoclave is sealed, and the mixture is heated to 60-65°C with stirring for 4 hours.[3][4]

-

After the reaction period, the autoclave is cooled to room temperature.

-

Any precipitated byproducts, such as 2-(2-hydroxycyclohexyl)aminocyclohexanol, are removed by filtration.

-

The excess ammonia is removed by distillation at atmospheric pressure.

-

The remaining aqueous solution is concentrated under reduced pressure to yield the crude trans-2-aminocyclohexanol.

-

The crude product can be further purified by distillation or crystallization.

Synthesis of 3-Aminocyclohexanol Isomers

The synthesis of 3-aminocyclohexanols can be achieved through the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. This method provides access to both cis and trans isomers.[5][6]

Reduction of β-Enaminoketones

The condensation of a 1,3-cyclohexanedione with an amine yields a β-enaminoketone. Subsequent reduction of this intermediate, for example with sodium in a mixture of THF and isopropyl alcohol, affords a diastereomeric mixture of 3-aminocyclohexanols. The diastereoselectivity of the reduction can be influenced by the structure of the β-enaminoketone.[5][6]

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanols

Materials:

-

4,4-dimethyl-1,3-cyclohexanedione

-

Benzylamine

-

Toluene

-

Sodium metal

-

Tetrahydrofuran (THF)

-

Isopropyl alcohol

Procedure:

Step 1: Synthesis of the β-Enaminoketone

-

A solution of 4,4-dimethyl-1,3-cyclohexanedione and benzylamine in toluene is refluxed with azeotropic removal of water to yield the corresponding β-enaminoketone.[5]

Step 2: Reduction to 3-Aminocyclohexanols

-

The β-enaminoketone (2.0 mmol) is dissolved in a mixture of isopropyl alcohol (2 mL) and THF (5 mL).

-

Small pieces of metallic sodium (0.27 g, 12.0 g-atoms) are added in excess to the solution.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).

-

After the reaction is complete, any unreacted sodium is carefully removed.

-

The reaction mixture is poured into a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate.

-

The combined organic layers are dried over Na₂SO₄, filtered, and concentrated under reduced pressure to give a diastereomeric mixture of cis- and trans-3-aminocyclohexanols. The isomers can then be separated by column chromatography.[5]

Table 3: Diastereoselectivity in the Synthesis of 3-Aminocyclohexanols

| Starting β-Enaminoketone | Product | Diastereomeric Ratio (cis:trans) | Overall Yield (%) |

| From Benzylamine | 5,5-Dimethyl-3-(benzylamino)cyclohexanol | Not specified | 77 |

| From (S)-α-methylbenzylamine | 5,5-Dimethyl-3-((S)-α-methylbenzylamino)cyclohexanol | 89:11 | 75 |

This guide provides a foundational understanding of the synthesis of aminocyclohexanols, from their historical origins to modern, highly selective methods. The detailed protocols and comparative data are intended to serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. The continued evolution of synthetic methodologies, particularly in the realm of biocatalysis, promises to deliver even more efficient and sustainable routes to these important molecules in the future.

References

- 1. ES2213863T3 - PROCEDURE FOR THE PRODUCTION OF TRANS-4-AMINOCICLOHEXANOL. - Google Patents [patents.google.com]

- 2. d-nb.info [d-nb.info]

- 3. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 4. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]

- 5. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of (1S,3R)-3-Aminocyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1S,3R)-3-aminocyclohexanol is a valuable chiral building block in medicinal chemistry and drug development. Its stereochemically defined structure, featuring both an amino and a hydroxyl group in a specific spatial orientation, makes it a critical component in the synthesis of various pharmaceutical agents. The precise arrangement of these functional groups allows for specific molecular interactions with biological targets, highlighting the importance of enantiomerically pure compounds in drug efficacy and safety. This document provides a detailed protocol for the enantioselective synthesis of this compound via a chemoenzymatic approach, which combines classical organic synthesis with a highly selective biocatalytic kinetic resolution step.

The described synthetic strategy involves three key stages:

-

Synthesis of Racemic Precursor: Preparation of racemic cis-N-benzyloxycarbonyl-3-aminocyclohexanol.

-

Enzymatic Kinetic Resolution: Selective acylation of the (1R,3S)-enantiomer catalyzed by Candida antarctica lipase B (CALB), leaving the desired (1S,3R)-enantiomer unreacted.

-

Deprotection: Removal of the benzyloxycarbonyl (Cbz) protecting group to yield the final product, this compound.

This method offers a reliable route to the target molecule with high enantiomeric purity.

Quantitative Data Summary

The following table summarizes the expected yields and enantiomeric excess (e.e.) for the key steps in the synthesis of this compound. The data for the enzymatic resolution is based on representative literature values for similar substrates.

| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |

| N-Cbz Protection | Racemic cis-N-Cbz-3-aminocyclohexanol | >95 | N/A |

| Enzymatic Kinetic Resolution | (1S,3R)-N-Cbz-3-aminocyclohexanol (unreacted) | ~45 | >98 |

| (1R,3S)-N-Cbz-3-acetoxycyclohexylamine (acylated) | ~48 | >96 | |

| Cbz Deprotection | This compound | >90 | >98 |

Experimental Protocols

Step 1: Synthesis of Racemic cis-3-Aminocyclohexanol

This protocol is adapted from methods for the synthesis of substituted aminocyclohexanols.[1]

Materials:

-

1,3-Cyclohexanedione

-

Benzylamine

-

Toluene

-

Sodium metal

-

Tetrahydrofuran (THF), anhydrous

-

Isopropyl alcohol, anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the β-enaminoketone: In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve 1,3-cyclohexanedione (1.0 eq) and benzylamine (1.1 eq) in toluene.

-

Reflux the mixture for 3-4 hours, with azeotropic removal of water.

-

Cool the reaction mixture to room temperature and remove the toluene under reduced pressure to yield the crude β-enaminoketone.

-

Reduction to the amino alcohol: Dissolve the crude enaminoketone (1.0 eq) in a mixture of anhydrous THF and anhydrous isopropyl alcohol.

-

Carefully add small pieces of sodium metal (excess) to the solution at 0 °C.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate racemic cis-3-aminocyclohexanol.

Step 2: N-Benzyloxycarbonyl (Cbz) Protection of Racemic cis-3-Aminocyclohexanol

Materials:

-

Racemic cis-3-aminocyclohexanol

-

Benzyl chloroformate (Cbz-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Water

-

Brine

Procedure:

-

Dissolve racemic cis-3-aminocyclohexanol (1.0 eq) in a mixture of dichloromethane and saturated aqueous sodium bicarbonate solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain racemic cis-N-Cbz-3-aminocyclohexanol, which can be used in the next step without further purification if sufficiently pure.

Step 3: Enzymatic Kinetic Resolution of Racemic cis-N-Cbz-3-aminocyclohexanol

This protocol is a general procedure for lipase-catalyzed kinetic resolution.[2][3]

Materials:

-

Racemic cis-N-Cbz-3-aminocyclohexanol

-

Immobilized Candida antarctica lipase B (CALB, e.g., Novozym 435)

-

Vinyl acetate

-

Anhydrous organic solvent (e.g., tert-butyl methyl ether or diisopropyl ether)

Procedure:

-

To a dry flask, add racemic cis-N-Cbz-3-aminocyclohexanol (1.0 eq).

-

Add the immobilized CALB (typically 10-50% by weight of the substrate).

-

Add the anhydrous organic solvent to achieve a substrate concentration of approximately 0.1-0.2 M.

-

Add vinyl acetate (0.5-0.6 eq) to the mixture. Using a slight excess of the acyl donor relative to the desired conversion can improve reaction rates.

-

Stir the suspension at a constant temperature (e.g., 30-45 °C).

-

Monitor the reaction progress by chiral HPLC or GC to determine the conversion and the enantiomeric excess of both the unreacted alcohol and the formed ester.

-

When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme. The enzyme can be washed with the solvent and potentially reused.

-

Concentrate the filtrate under reduced pressure.

-

Separate the unreacted (1S,3R)-N-Cbz-3-aminocyclohexanol from the acylated product, (1R,3S)-N-Cbz-3-acetoxycyclohexylamine, by column chromatography on silica gel.

Step 4: Cbz Deprotection of (1S,3R)-N-Cbz-3-aminocyclohexanol

Materials:

-

(1S,3R)-N-Cbz-3-aminocyclohexanol

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve (1S,3R)-N-Cbz-3-aminocyclohexanol in methanol or ethanol in a flask suitable for hydrogenation.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%).

-

Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.

-

Stir the reaction mixture vigorously until the starting material is consumed (monitor by TLC).

-

Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the alcohol solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Visualizations

Caption: Chemoenzymatic synthesis workflow for this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Green Strategies for the Preparation of Enantiomeric 5–8-Membered Carbocyclic β-Amino Acid Derivatives through CALB-Catalyzed Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

(1S,3R)-3-Aminocyclohexanol: A Chiral Auxiliary for Asymmetric Synthesis

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

(1S,3R)-3-aminocyclohexanol is a valuable chiral building block in organic synthesis. Its rigid cyclohexane backbone and strategically positioned amino and hydroxyl functional groups make it an excellent candidate for use as a chiral auxiliary. Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

This document provides a detailed overview of the potential applications of this compound as a chiral auxiliary in asymmetric synthesis. While direct and extensive literature on the use of this specific aminocyclohexanol as a chiral auxiliary is limited, its structural similarity to other well-established 1,3-aminoalcohols allows for the confident postulation of its utility in key asymmetric transformations. The protocols provided below are based on established methodologies for analogous chiral auxiliaries and serve as a comprehensive guide for researchers looking to employ this compound in their synthetic endeavors.

Principle of Stereocontrol

The efficacy of this compound as a chiral auxiliary stems from its ability to form a transient chiral derivative, most commonly an oxazolidinone, with a prochiral substrate. The rigid chair conformation of the cyclohexane ring and the defined stereochemistry of the amino and hydroxyl groups create a sterically hindered environment. This steric bias directs the approach of incoming reagents to one face of the molecule, leading to a highly diastereoselective transformation.

Hypothetical Application: Asymmetric Alkylation of a Propanoic Acid Derivative

A primary application of chiral auxiliaries derived from amino alcohols is the diastereoselective alkylation of carboxylic acid derivatives. In this hypothetical application, this compound is first converted to a chiral oxazolidinone, which is then acylated with propionyl chloride. The resulting N-acyloxazolidinone can be enolized and subsequently alkylated with high diastereoselectivity.

Logical Workflow

The overall process can be visualized as a three-step sequence: attachment of the substrate to the chiral auxiliary, the diastereoselective alkylation reaction, and finally, the removal of the chiral auxiliary to yield the desired chiral carboxylic acid.

Caption: General workflow for the asymmetric alkylation using a chiral auxiliary.